
2,3-Dimetoxi-benzamidina
Descripción general
Descripción
“2,3-Dimethoxy-benzamidine” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a grey solid and is stored at temperatures between 0-8°C .
Synthesis Analysis
A series of novel benzamide compounds, including “2,3-Dimethoxy-benzamidine”, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
The “2,3-Dimethoxy-benzamidine” molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
The “2,3-Dimethoxy-benzamidine” and similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Physical And Chemical Properties Analysis
“2,3-Dimethoxy-benzamidine” is a grey solid with a molecular weight of 180.21 . It is stored at temperatures between 0-8°C .
Aplicaciones Científicas De Investigación
Actividad antioxidante
2,3-Dimetoxi-benzamidina: se ha estudiado por sus propiedades antioxidantes. La capacidad del compuesto para eliminar radicales libres, quelar metales y exhibir actividad antioxidante total lo convierte en un candidato para futuras investigaciones en condiciones relacionadas con el estrés oxidativo .
Aplicaciones antibacterianas
Este compuesto ha mostrado una actividad antibacteriana prometedora contra bacterias grampositivas y gramnegativas. Su potencial como una nueva clase de agente antibacteriano es significativo, especialmente en el contexto de la creciente resistencia a los antibióticos .
Potencial antiinflamatorio
Los derivados de benzamidina, incluida la This compound, se están explorando por sus propiedades antiinflamatorias. Esto podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas .
Eficacia antimicrobiana
La síntesis de nuevos derivados de benzamidina ha dado lugar a compuestos con potente actividad antimicrobiana. Estos hallazgos podrían contribuir al desarrollo de nuevos agentes antimicrobianos para el tratamiento de la periodontitis y más allá .
Investigación del cáncer
Los compuestos amida, como la This compound, se han utilizado ampliamente en las industrias farmacéuticas potenciales para el tratamiento del cáncer. Su papel en la investigación del cáncer sigue siendo un área de investigación activa .
Aplicaciones industriales
Más allá de las aplicaciones médicas, los derivados de benzamidina se utilizan en varios sectores industriales, incluidos los plásticos, el caucho, la industria del papel y la agricultura. Esto destaca la versatilidad y la importancia del compuesto en múltiples dominios .
Descubrimiento de fármacos
This compound: es parte de una clase más amplia de amidas que son fundamentales en el descubrimiento de fármacos. Su presencia estructural generalizada en las moléculas biológicas subraya su importancia en la investigación farmacéutica .
Aplicaciones ambientales
Existe un creciente interés en las aplicaciones ambientales de la This compound, particularmente en el contexto de su potencial terapéutico e impacto ambiental. Esta área de investigación es crucial para desarrollar prácticas químicas sostenibles y ecológicas.
Safety and Hazards
The safety data sheet for a similar compound, “3,4-Dimethoxybenzaldehyde”, indicates that it is harmful if swallowed and causes skin irritation . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Benzamides, a significant class of amide compounds to which 2,3-dimethoxy-benzamidine belongs, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
For instance, some benzamides show anti-platelet activity .
Biochemical Pathways
The compound has been associated with antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that 2,3-Dimethoxy-benzamidine may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.
Result of Action
It’s known that some benzamides exhibit antioxidant activity, suggesting that they may protect cells from oxidative damage . Additionally, some benzamides have been shown to have antibacterial activity, indicating that they may inhibit the growth of certain bacteria .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of many compounds .
Análisis Bioquímico
Biochemical Properties
Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Cellular Effects
Some benzamide compounds have shown antioxidant and antibacterial activities . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Molecular Mechanism
Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Dosage Effects in Animal Models
It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Metabolic Pathways
It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Transport and Distribution
It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Subcellular Localization
It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Propiedades
IUPAC Name |
2,3-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGPTXPVHYASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395235 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144650-01-1 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

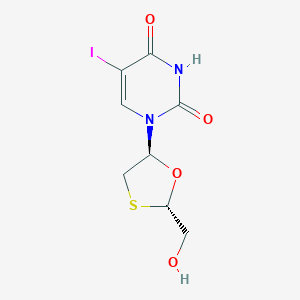

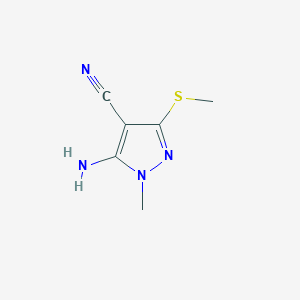



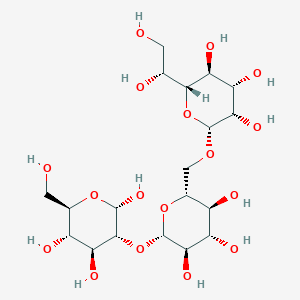
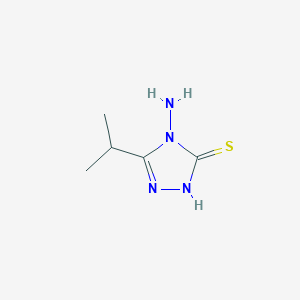
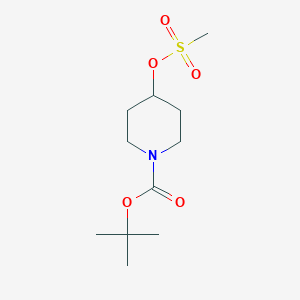
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
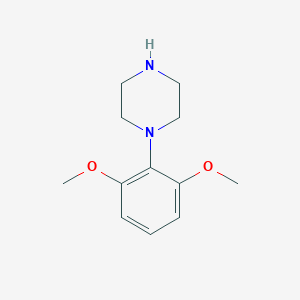

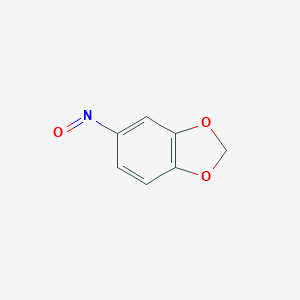
![4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B114608.png)